N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Angiotensin II Receptor Antagonism
N1-(3-(methylthio)phenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, and related compounds, have been researched for their role as angiotensin II receptor antagonists. These compounds, particularly derivatives of 1H-imidazol-1-yl, are being explored for their potential in modulating the angiotensin II receptor, which plays a critical role in blood pressure regulation and cardiovascular health. For instance, specific derivatives have shown promising results in inhibiting angiotensin-induced blood pressure increase in animal models. The detailed structural analysis and synthetic procedures have been developed to refine these compounds for better antagonistic activity, highlighting their potential in cardiovascular research and therapy (Bovy et al., 1993).
Analgesic and Anti-inflammatory Properties
Compounds structurally similar to this compound have also been investigated for their analgesic and anti-inflammatory properties. Studies have indicated that derivatives of this compound, especially those involving the imidazol-1-yl group, have the potential to serve as non-narcotic analgesic anti-inflammatories, showing greater degrees of analgesia compared to other nonsteroidal anti-inflammatory agents. These findings suggest possible applications in pain management and anti-inflammatory therapies (Clark et al., 1978).
Immunomodulating Activity
Research into related N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides has uncovered their potential immunomodulating activity. These compounds have shown efficacy in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in animal models. Such properties signify the potential of this compound derivatives in immunotherapy and the management of immune-related disorders (Doria et al., 1991).
特性
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-28-18-10-5-9-17(15-18)24-21(27)20(26)23-11-6-13-25-14-12-22-19(25)16-7-3-2-4-8-16/h2-5,7-10,12,14-15H,6,11,13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOKCYUAEJVUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。